
5-propoxypyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-propoxypyridazin-3(2H)-one: is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The compound this compound is characterized by a propoxy group attached to the fifth position of the pyridazine ring and a keto group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-propoxypyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3(2H)-pyridazinone with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3(2H)-pyridazinone+propyl bromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-propoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-propoxypyridazin-3-ol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be employed for substitution reactions.
Major Products:
Oxidation: Formation of pyridazine derivatives with carboxyl or aldehyde groups.
Reduction: Formation of 5-propoxypyridazin-3-ol.
Substitution: Formation of various alkyl or aryl-substituted pyridazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-propoxypyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-propoxypyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
5-methoxypyridazin-3(2H)-one: Similar structure with a methoxy group instead of a propoxy group.
5-ethoxypyridazin-3(2H)-one: Similar structure with an ethoxy group instead of a propoxy group.
5-butoxypyridazin-3(2H)-one: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness: 5-propoxypyridazin-3(2H)-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the propoxy group may affect the compound’s ability to interact with molecular targets, making it distinct from its methoxy, ethoxy, and butoxy analogs.
Eigenschaften
CAS-Nummer |
1346697-71-9 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
4-propoxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-11-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
VUAANNUHCBHXQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=O)NN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


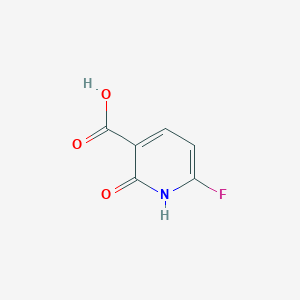
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)
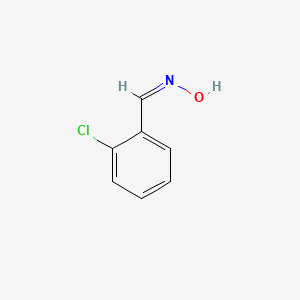
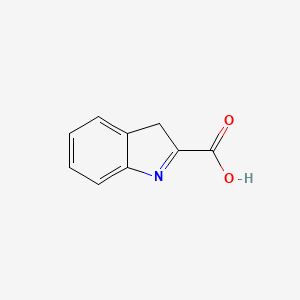
![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)



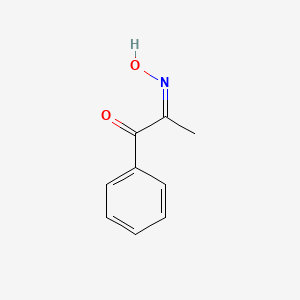


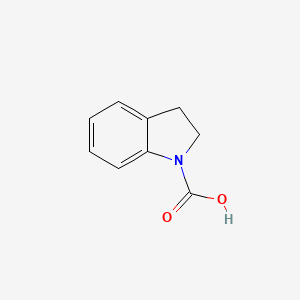

![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)
